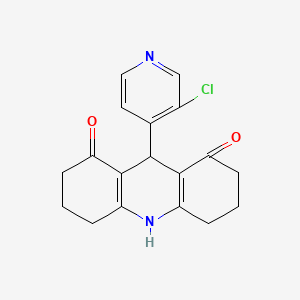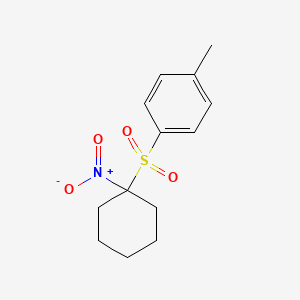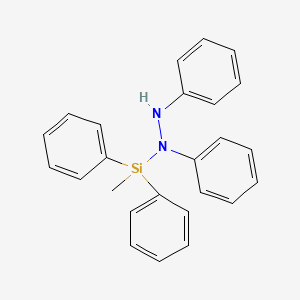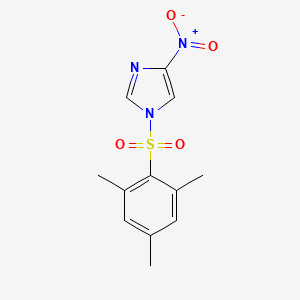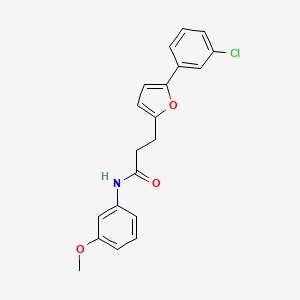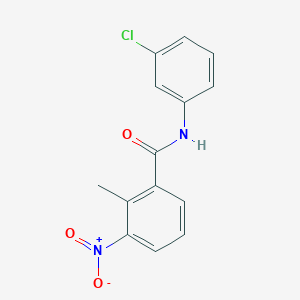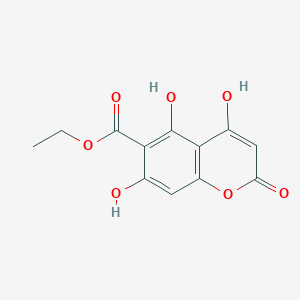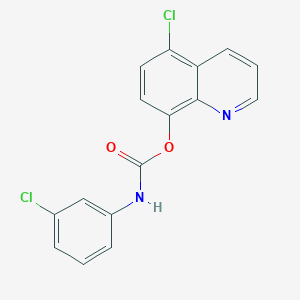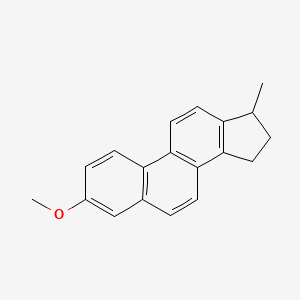
1,2-Bis(phenylethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(phenylethynyl)benzene is an organic compound with the molecular formula C22H14. It is a derivative of benzene, where two phenylethynyl groups are attached to the 1 and 2 positions of the benzene ring. This compound is known for its unique electronic properties and has been studied for various applications in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(phenylethynyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,2-dibromobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or piperidine under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
1,2-Bis(phenylethynyl)benzene has been explored for various scientific research applications, including:
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology and Medicine: While specific biological applications are limited, its derivatives may have potential in drug discovery and development.
Mechanism of Action
The mechanism of action of 1,2-Bis(phenylethynyl)benzene primarily involves its electronic properties. The compound exhibits strong π-electron conjugation, which influences its reactivity and interactions with other molecules. In materials science, its ability to participate in π-π stacking interactions is crucial for its function in organic semiconductors and optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups at the 1 and 4 positions.
Diphenylacetylene: A simpler compound with two phenyl groups attached to a central triple bond.
1,2-Diphenylethyne: Another related compound with phenyl groups attached to a central ethyne unit.
Uniqueness
1,2-Bis(phenylethynyl)benzene is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its analogs. Its ability to form extended π-conjugated systems makes it valuable for applications in advanced materials and organic electronics.
Properties
CAS No. |
13203-60-6 |
|---|---|
Molecular Formula |
C22H14 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
1,2-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H14/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H |
InChI Key |
XOJSMLDMLXWRMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
